molecular formula C8H17FN2 B12081062 3-(4-Fluoropiperidin-1-yl)propan-1-amine

3-(4-Fluoropiperidin-1-yl)propan-1-amine

Cat. No.: B12081062
M. Wt: 160.23 g/mol
InChI Key: NQVJFFPYFXTMDL-UHFFFAOYSA-N
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Description

3-(4-Fluoropiperidin-1-yl)propan-1-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom attached to the piperidine ring, which significantly influences its chemical properties and biological activities

Properties

Molecular Formula

C8H17FN2

Molecular Weight

160.23 g/mol

IUPAC Name

3-(4-fluoropiperidin-1-yl)propan-1-amine

InChI

InChI=1S/C8H17FN2/c9-8-2-6-11(7-3-8)5-1-4-10/h8H,1-7,10H2

InChI Key

NQVJFFPYFXTMDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1F)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoropiperidin-1-yl)propan-1-amine typically involves the reaction of 4-fluoropiperidine with a suitable alkylating agent. One common method is the reductive amination of 4-fluoropiperidine with 3-chloropropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of 3-(4-Fluoropiperidin-1-yl)propan-1-amine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoropiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .

Mechanism of Action

The mechanism of action of 3-(4-Fluoropiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the piperidine ring enhances its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloropiperidin-1-yl)propan-1-amine
  • 3-(4-Methylpiperidin-1-yl)propan-1-amine
  • 3-(4-Hydroxypiperidin-1-yl)propan-1-amine

Uniqueness

3-(4-Fluoropiperidin-1-yl)propan-1-amine is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable tool in scientific research and drug development .

Biological Activity

3-(4-Fluoropiperidin-1-yl)propan-1-amine is an organic compound with significant potential in neuropharmacology due to its structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-(4-Fluoropiperidin-1-yl)propan-1-amine is C7H13FNC_7H_{13}FN, indicating the presence of seven carbon atoms, thirteen hydrogen atoms, one fluorine atom, and one nitrogen atom. The compound consists of a propan-1-amine backbone substituted with a 4-fluoropiperidine moiety, which influences its biological interactions.

Biological Activity Overview

3-(4-Fluoropiperidin-1-yl)propan-1-amine exhibits various biological activities, particularly in the context of neuropharmacology. Preliminary studies suggest that it may act as a modulator of the serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders.

Neuropharmacological Effects

Research indicates that this compound may interact with serotonin receptors (5-HT receptors) and norepinephrine transporters (NET). These interactions suggest potential applications in treating mood disorders, anxiety, and possibly other psychiatric conditions. The modulation of these neurotransmitter systems could lead to enhanced therapeutic effects compared to existing treatments.

Comparative Analysis with Similar Compounds

The uniqueness of 3-(4-Fluoropiperidin-1-yl)propan-1-amine lies in its specific fluorination pattern and dual action on serotonin and norepinephrine systems. A comparative analysis with structurally similar compounds is presented below:

Compound Name Structure Similarity Unique Features
4-FluoroamphetamineContains a fluorinated piperidineKnown stimulant properties
FluoxetineSelective serotonin reuptake inhibitorEstablished antidepressant
3-(Pyrrolidin-1-yl)propan-1-amineSimilar propan-1-amino structureLacks fluorine substitution

Case Studies and Research Findings

Several studies have evaluated the biological activity of 3-(4-Fluoropiperidin-1-yl)propan-1-amine:

  • Interaction Studies : Initial interaction studies have shown promising binding affinities to serotonin receptors, suggesting that this compound could influence mood and behavior positively.
  • Cytotoxicity Assessments : While primarily focused on other compounds, related studies have indicated that piperidine derivatives can exhibit significant cytotoxic effects against cancer cell lines. This suggests a potential for further exploration of 3-(4-Fluoropiperidin-1-yl)propan-1-amine in oncology .
  • Pharmacological Evaluations : Ongoing pharmacological evaluations are assessing the compound's efficacy in preclinical models for anxiety and depression, aiming to establish its therapeutic window and safety profile.

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